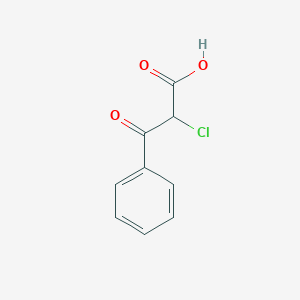![molecular formula C17H14N2O6S B14237317 1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester CAS No. 540740-38-3](/img/structure/B14237317.png)
1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by the presence of an indole core, a carboxylic acid group, a nitrophenyl sulfonyl group, and an ethyl ester group.
準備方法
The synthesis of 1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction.
Sulfonylation: The nitrophenyl sulfonyl group is introduced by reacting the indole derivative with a nitrophenyl sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various indole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The nitrophenyl sulfonyl group and the indole core play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, ethyl ester: This compound lacks the nitrophenyl sulfonyl group, which may result in different biological activities and binding affinities.
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: The presence of a chloro group instead of a nitrophenyl sulfonyl group can lead to different chemical reactivity and biological properties.
Indole-3-acetic acid: This compound is a naturally occurring plant hormone with different biological functions compared to the synthetic derivative.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and biological activities.
特性
CAS番号 |
540740-38-3 |
|---|---|
分子式 |
C17H14N2O6S |
分子量 |
374.4 g/mol |
IUPAC名 |
ethyl 1-(2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H14N2O6S/c1-2-25-17(20)15-11-12-7-3-4-8-13(12)18(15)26(23,24)16-10-6-5-9-14(16)19(21)22/h3-11H,2H2,1H3 |
InChIキー |
MWQDMWJURLXJFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


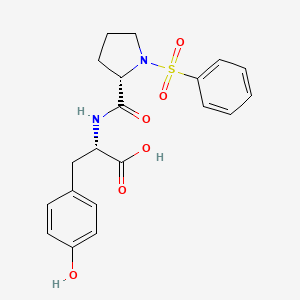
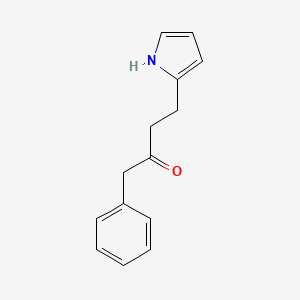
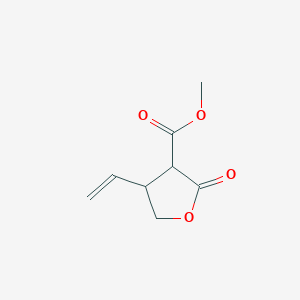
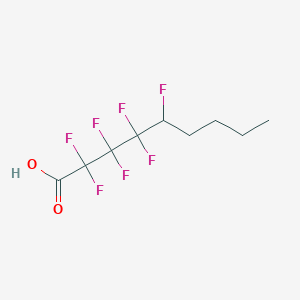

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
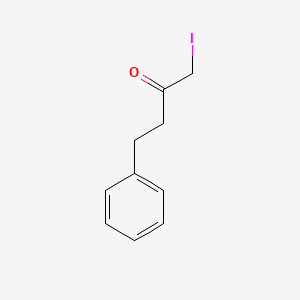
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
